molecular formula C24H24F2N2O2S B12366268 HIV-1 inhibitor-61

HIV-1 inhibitor-61

Cat. No.: B12366268
M. Wt: 442.5 g/mol
InChI Key: HXYXHOWEKCGYDL-SKDZVZGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-61 is a compound that has shown significant potential in inhibiting the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the virus’s life cycle, aiming to reduce viral load and improve the quality of life for individuals living with HIV/AIDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-61 involves several steps, starting with the preparation of the core structure. One common method includes the use of commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-61 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, this compound .

Scientific Research Applications

HIV-1 inhibitor-61 has a wide range of scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It serves as a tool for understanding the molecular biology of HIV-1 and its interaction with host cells.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.

    Industry: It is used in the development of diagnostic assays and screening tools for HIV-1.

Mechanism of Action

HIV-1 inhibitor-61 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the production of new virions .

Properties

Molecular Formula

C24H24F2N2O2S

Molecular Weight

442.5 g/mol

IUPAC Name

4-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1

InChI Key

HXYXHOWEKCGYDL-SKDZVZGDSA-N

Isomeric SMILES

CC1=C(N=C(NC1=O)SC[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)[C@H](C)C4=C(C=CC=C4F)F

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F

Origin of Product

United States

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